molecular formula C13H8FN3O2S B2469826 1-(4-fluorophenyl)-5-nitro-1H-1,3-benzodiazole-2-thiol CAS No. 731003-61-5

1-(4-fluorophenyl)-5-nitro-1H-1,3-benzodiazole-2-thiol

Cat. No.: B2469826
CAS No.: 731003-61-5
M. Wt: 289.28
InChI Key: RAPULFCSUNZDDB-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-5-nitro-1H-1,3-benzodiazole-2-thiol is a heterocyclic compound that features a benzodiazole core substituted with a fluorophenyl group and a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-fluorophenyl)-5-nitro-1H-1,3-benzodiazole-2-thiol typically involves the following steps:

    Formation of the Benzodiazole Core: The benzodiazole core can be synthesized through the cyclization of o-phenylenediamine with carbon disulfide under basic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using 4-fluoronitrobenzene.

    Nitration: The nitro group can be introduced through nitration of the benzodiazole core using a mixture of concentrated nitric acid and sulfuric acid.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Fluorophenyl)-5-nitro-1H-1,3-benzodiazole-2-thiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form a disulfide bond.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or iodine in the presence of a base.

    Reduction: Hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

    Substitution: Sodium methoxide or other strong nucleophiles.

Major Products:

    Oxidation: Formation of disulfide derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted benzodiazole derivatives.

Scientific Research Applications

1-(4-Fluorophenyl)-5-nitro-1H-1,3-benzodiazole-2-thiol has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: It can be used in the synthesis of novel materials with unique electronic or optical properties.

    Biological Research: It can be used as a probe to study biological processes involving thiol groups or nitro groups.

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-5-nitro-1H-1,3-benzodiazole-2-thiol involves its interaction with molecular targets such as enzymes or receptors. The thiol group can form covalent bonds with cysteine residues in proteins, while the nitro group can participate in redox reactions. These interactions can modulate the activity of the target proteins and affect various cellular pathways.

Comparison with Similar Compounds

    1-(4-Fluorophenyl)-1H-1,3-benzodiazole-2-thiol: Lacks the nitro group, which may result in different reactivity and biological activity.

    5-Nitro-1H-1,3-benzodiazole-2-thiol: Lacks the fluorophenyl group, which may affect its electronic properties and interactions with biological targets.

    1-(4-Fluorophenyl)-5-amino-1H-1,3-benzodiazole-2-thiol: Contains an amino group instead of a nitro group, which may result in different redox properties and biological activity.

Uniqueness: 1-(4-Fluorophenyl)-5-nitro-1H-1,3-benzodiazole-2-thiol is unique due to the presence of both a fluorophenyl group and a nitro group, which confer distinct electronic properties and reactivity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

3-(4-fluorophenyl)-6-nitro-1H-benzimidazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8FN3O2S/c14-8-1-3-9(4-2-8)16-12-6-5-10(17(18)19)7-11(12)15-13(16)20/h1-7H,(H,15,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAPULFCSUNZDDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C3=C(C=C(C=C3)[N+](=O)[O-])NC2=S)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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